molecular formula C4H5F6O3P B7800208 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane

1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane

Cat. No.: B7800208
M. Wt: 246.04 g/mol
InChI Key: NYQKUVUXMIHXEA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane is a fluorinated organic compound with the molecular formula C5H6F6O2. This compound is characterized by the presence of trifluoromethyl groups and an ethoxyphosphonoyloxy moiety, making it a unique and versatile chemical in various applications.

Preparation Methods

The synthesis of 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane typically involves the reaction of trifluoroethanol with a suitable phosphonoylating agent under controlled conditions. One common method includes the use of trifluoroethanol and formaldehyde in the presence of a catalyst to form the desired product . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation.

Scientific Research Applications

1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved often include the formation of hydrogen bonds and van der Waals forces .

Comparison with Similar Compounds

1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane can be compared with similar fluorinated compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h14H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQKUVUXMIHXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OP(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F6O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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